molecular formula C19H12N6OS B2789807 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226446-20-3

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2789807
CAS RN: 1226446-20-3
M. Wt: 372.41
InChI Key: VTTZAFXSHOXVSH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

All nickel complexes were characterized by elemental and spectroscopic analyses, and molecular structures of the representative compounds were determined by the single-crystal X-ray diffraction .


Chemical Reactions Analysis

These Ni ( II) complexes exhibited good to high activities up to 7.6 × 10 6 g mol −1 (Ni) h −1 in ethylene oligomerization upon activation with Et 2 AlCl . The reaction conditions and the nature of ligands affected the catalytic performances of nickel complexes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6OS/c26-19(13-4-6-14-16(10-13)24-27-23-14)21-15-3-1-2-12-5-7-17(22-18(12)15)25-9-8-20-11-25/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZAFXSHOXVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC4=NSN=C4C=C3)N=C(C=C2)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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